m-Cyano-p-dimethylaminobenzylchloride
Description
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Properties
Molecular Formula |
C10H11ClN2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
5-(chloromethyl)-2-(dimethylamino)benzonitrile |
InChI |
InChI=1S/C10H11ClN2/c1-13(2)10-4-3-8(6-11)5-9(10)7-12/h3-5H,6H2,1-2H3 |
InChI Key |
XLBMHXYSVIUNNI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)CCl)C#N |
Origin of Product |
United States |
Preparation Methods
Bromination-Cyanation Sequential Route
Key Steps :
-
Synthesis of p-Dimethylaminobenzyl Chloride :
-
Chlorination of p-Nitrotoluene : p-Nitrotoluene undergoes radical chlorination using Cl/UV light or SOCl to yield p-nitrobenzyl chloride (85–92% yield).
-
Nitro Reduction : Catalytic hydrogenation (H, Pd/C, ethanol) reduces the nitro group to an amine, forming p-aminobenzyl chloride.
-
Dimethylation : Treatment with methyl iodide (2.2 equiv) and KCO in DMF at 60°C for 12 hours introduces the dimethylamino group (78% yield).
-
-
Meta-Bromination :
-
Cyanation via Copper-Mediated Substitution :
Mechanistic Insights :
Direct Chlorination of Pre-Functionalized Intermediates
Alternative Pathway :
-
Synthesis of m-Cyano-p-dimethylaminobenzyl Alcohol :
-
Chlorination with Thionyl Chloride :
Advantages :
Optimization and Challenges
Reaction Condition Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (Cyanation) | 160–170°C | Maximizes CN substitution |
| CuCN Equivalents | 1.5–2.0 | Prevents CuCN depletion |
| NMP Solvent Volume | 5–8 mL/g substrate | Ensures homogeneity |
Common Side Reactions
-
Over-Chlorination : Excess Cl or SOCl leads to di- or trichlorinated byproducts. Mitigated by controlled reagent addition.
-
Dimethylamino Group Oxidation : Avoided by using inert atmospheres (N/Ar) during high-temperature steps.
Analytical Characterization
-
H NMR (400 MHz, CDCl): δ 7.45 (d, 1H, Ar–H), 7.32 (s, 1H), 7.18 (d, 1H), 4.62 (s, 2H, CHCl), 2.98 (s, 6H, N(CH)).
Industrial Scalability
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of m-Cyano--p-dimethylaminobenzylchloride in laboratory settings?
- Methodological Answer : Key parameters include reaction temperature (typically 0–5°C to minimize side reactions), stoichiometric ratios of reactants (e.g., benzyl chloride derivatives and cyanating agents), and solvent selection (polar aprotic solvents like DMF enhance reactivity). Monitoring pH (neutral to slightly acidic conditions) and reaction time (6–12 hours) is essential to maximize yield. Confirm purity via HPLC (>97%) and characterize intermediates using -NMR and FTIR .
Q. How can researchers validate the structural integrity of m-Cyano--p-dimethylaminobenzylchloride post-synthesis?
- Methodological Answer : Use X-ray crystallography (as demonstrated for structurally similar chlorinated benzyl derivatives in ) to resolve bond angles and confirm stereochemistry. Complement this with -NMR to verify cyano (-CN) and dimethylamino (-N(CH)) group positions. Mass spectrometry (ESI-MS) provides molecular ion confirmation .
Q. What stability considerations are critical for storing m-Cyano--p-dimethylaminobenzylchloride?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at –20°C in amber vials. Degradation products (e.g., hydrolysis to carboxylic acid derivatives) can be tracked via TLC or LC-MS over 30-day stability studies .
Advanced Research Questions
Q. How can kinetic studies elucidate the reactivity of m-Cyano--p-dimethylaminobenzylchloride in nucleophilic substitution reactions?
- Methodological Answer : Conduct time-resolved -NMR experiments at varying temperatures (25–60°C) to track the disappearance of the benzyl chloride moiety. Use DFT calculations (e.g., Gaussian 16) to model transition states and compare experimental activation energies with theoretical values. Include Hammett plots to correlate substituent effects with reaction rates .
Q. What analytical strategies resolve contradictions in reported degradation pathways of m-Cyano--p-dimethylaminobenzylchloride under oxidative conditions?
- Methodological Answer : Perform controlled oxidative stress tests (e.g., HO/UV exposure) and analyze products via GC-MS and high-resolution MS. Compare fragmentation patterns with literature data. If discrepancies arise, replicate studies under identical conditions (pH, solvent) to isolate variables. Cross-validate using isotopic labeling (e.g., -HO) to trace oxygen incorporation pathways .
Q. How can researchers design experiments to probe the compound’s bioactivity while minimizing cytotoxicity in cell-based assays?
- Methodological Answer : Start with in silico docking (AutoDock Vina) to predict binding affinity toward target proteins (e.g., kinases). Validate with in vitro enzyme inhibition assays (IC determination). For cytotoxicity, use MTT assays on HEK293 or HepG2 cells, adjusting concentrations (1–100 µM) and exposure times (24–72 hours). Include positive controls (e.g., cisplatin) and confirm specificity via siRNA knockdown of target proteins .
Data Contradiction and Reproducibility
Q. How should researchers address variability in reported melting points for m-Cyano--p-dimethylaminobenzylchloride?
- Methodological Answer : Variability often arises from impurities or polymorphic forms. Recrystallize the compound from multiple solvents (e.g., ethanol vs. acetonitrile) and analyze differential scanning calorimetry (DSC) thermograms. Compare with single-crystal XRD data to confirm polymorph identity. Publish detailed recrystallization protocols to enhance reproducibility .
Q. What steps ensure reliable quantification of trace byproducts in large-scale reactions?
- Methodological Answer : Use UPLC-MS/MS with a C18 column and gradient elution (0.1% formic acid in water/acetonitrile) for high sensitivity. Validate the method via spike-recovery experiments (90–110% recovery acceptable). For unknowns, employ molecular networking (GNPS platform) to cluster MS/MS spectra and annotate structures .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for m-Cyano--p-dimethylaminobenzylchloride studies?
- Methodological Answer :
- Feasible : Ensure access to analytical instrumentation (e.g., XRD, NMR) via collaborations.
- Novel : Focus on underexplored reactions (e.g., photochemical cyclization).
- Ethical : Adhere to institutional biosafety protocols for chlorinated compounds.
- Relevant : Align with trends in medicinal chemistry (e.g., cyanobenzyl motifs in kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
